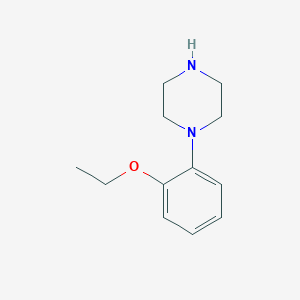

1-(2-Ethoxyphenyl)piperazine

Übersicht

Beschreibung

1-(2-Ethoxyphenyl)piperazine is a piperazine derivative featuring an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring. Piperazines are heterocyclic compounds with diverse pharmacological applications, including serotonin receptor modulation, anticancer activity, and use as synthetic intermediates . The ethoxy substituent in this compound likely influences its electronic, steric, and pharmacokinetic properties, distinguishing it from other phenylpiperazine derivatives.

Wirkmechanismus

Target of Action

It is known that piperazine compounds generally interact with a variety of receptors in the body, including neurotransmitter receptors .

Mode of Action

Piperazine compounds typically exert their effects by binding to their target receptors and modulating their activity . This can lead to changes in cellular signaling and function.

Pharmacokinetics

It is known that piperazine compounds are generally well-absorbed and can be metabolized by the liver . The presence of the ethoxy group may influence the compound’s bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Ethoxyphenyl)piperazine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

Biochemische Analyse

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the piperazine derivative and the biomolecules it interacts with.

Cellular Effects

Preliminary studies suggest that piperazine derivatives may have cytotoxic effects on certain cancer cells

Molecular Mechanism

The molecular mechanism of action of 1-(2-Ethoxyphenyl)piperazine is not well-defined due to limited research. It is known that piperazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Biologische Aktivität

1-(2-Ethoxyphenyl)piperazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, including:

- Dopamine Receptors : It exhibits affinity for D2 and D3 dopamine receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.

- Serotonin Receptors : The compound also interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A, indicating potential anxiolytic and antidepressant properties.

- Cholinergic Modulation : Some studies suggest that it may influence cholinergic pathways, which could be beneficial in neurodegenerative diseases like Alzheimer's.

Antidepressant and Anxiolytic Effects

Research indicates that this compound possesses antidepressant-like effects in animal models. In a study evaluating its efficacy in the forced swim test (FST) and tail suspension test (TST), the compound demonstrated significant reductions in immobility time, suggesting an antidepressant effect comparable to standard treatments like fluoxetine .

Neuroprotective Properties

The compound has shown neuroprotective effects in vitro against oxidative stress-induced cell death. In neuronal cell cultures exposed to hydrogen peroxide, treatment with this compound resulted in decreased apoptosis markers and increased cell viability.

Table 1: Summary of Biological Activities

Additional Findings

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

- Cytotoxicity Studies : In cancer research, compounds related to this compound have been evaluated for their cytotoxic effects on cancer cell lines. Notably, some derivatives showed promising activity against breast cancer (T47D) with IC50 values lower than conventional chemotherapeutics like doxorubicin .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Serotonin Receptor Modulation : EPP has been studied for its affinity towards serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Research indicates that derivatives of EPP demonstrate significant binding affinities, making them potential candidates for developing antidepressant or anxiolytic medications .

- Anticancer Studies : Recent studies have explored the synthesis of EPP derivatives as potential anticancer agents. For instance, compounds incorporating EPP have shown cytotoxic effects against various cancer cell lines and may inhibit specific enzymes involved in tumor growth .

- Hypertension Treatment : EPP has been synthesized as a precursor for urapidil, a drug used in treating hypertension. The compound's ability to modulate vascular tone through adrenergic receptor interactions makes it a valuable intermediate in pharmaceutical synthesis .

Chemical Synthesis

- Functionalization Reactions : EPP is utilized in various chemical synthesis applications, including Aza-Michael addition reactions. This method allows for the functionalization of pyrazolylvinyl ketones, expanding the scope of synthetic methodologies available to chemists .

- Preparation of Cyclic Amines : The compound serves as a building block in synthesizing cyclic amine derivatives, which are important in developing new pharmaceuticals with diverse biological activities .

Forensic Applications

- Reference Material : EPP is used as a reference material in forensic laboratories for analytical purposes. Its unique chemical structure allows it to serve as a standard in the identification of similar compounds during toxicological analyses .

Case Studies and Research Findings

| Study Title | Findings | Application |

|---|---|---|

| Synthesis and Biological Evaluation of EPP Derivatives | High affinity for 5-HT1A receptors noted; potential antidepressant activity | Medicinal Chemistry |

| Anticancer Properties of EPP-Based Compounds | Significant cytotoxicity against cancer cell lines | Cancer Research |

| Development of Urapidil from EPP | Efficient synthesis route established; effective for hypertension treatment | Pharmaceutical Development |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Ethoxyphenyl)piperazine, and how are reaction conditions optimized?

- Methodology : The Prelog method is a key synthetic approach, involving nucleophilic substitution of ethoxy-substituted aryl halides with piperazine. Reaction parameters such as solvent choice (e.g., ethanol or toluene), temperature (typically 80–120°C), and molar ratios of reagents are optimized to improve yield and purity. For example, using a 1:1.2 molar ratio of 2-ethoxyphenyl bromide to piperazine in refluxing ethanol yields ~70% product . Post-synthesis purification via recrystallization (e.g., using acetic acid salts) enhances structural integrity . Intermediate characterization by IR, HNMR, and GC-MS ensures fidelity .

Q. How is this compound structurally characterized, and what analytical techniques are prioritized?

- Methodology : Structural confirmation relies on spectroscopic methods:

- IR spectroscopy : Identifies functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹).

- HNMR : Confirms ethoxyphenyl substitution (e.g., aromatic proton splitting patterns and ethoxy CH₂ signals at δ 1.3–1.5 ppm).

- GC-MS/HPLC : Validates purity (>95%) and molecular ion peaks (e.g., m/z 206 for the free base) . Melting point analysis (e.g., 287°C for hydrochloride salts) further verifies consistency .

Q. What are the baseline pharmacological properties of this compound?

- Methodology : Receptor binding assays (e.g., radioligand displacement studies) reveal affinity for serotonin (5-HT) receptors, particularly 5-HT1A/2C subtypes, due to structural similarity to mCPP and TFMPP . In vitro studies using transfected HEK293 cells quantify EC₅₀ values for receptor activation, with dose-response curves analyzed via nonlinear regression .

Advanced Research Questions

Q. How do positional isomers of ethoxyphenylpiperazine derivatives affect receptor binding selectivity?

- Methodology : Isomeric differentiation (e.g., 2- vs. 3- or 4-substituted ethoxyphenyl groups) is studied using computational docking (e.g., AutoDock Vina) to predict binding poses in 5-HT receptor pockets. Experimental validation via functional assays (e.g., cAMP accumulation for 5-HT1A) shows that 2-ethoxy substitution reduces steric hindrance, enhancing 5-HT2C affinity by ~30% compared to 3-ethoxy analogs .

Q. What advanced spectroscopic techniques enable differentiation of piperazine analogs with minimal sample degradation?

- Methodology : Raman microspectroscopy with multivariate analysis (PCA-LDA) discriminates isomers using peak position/intensity data. Optimal parameters (20 mW laser power, 128–256 scans) generate high-resolution spectra without degradation. For this compound, key Raman shifts at 1600 cm⁻¹ (aromatic C=C) and 1100 cm⁻¹ (C-N stretch) are diagnostic. PCA reduces dimensionality, while LDA achieves >99% separation accuracy for trifluoromethylphenyl and chlorophenyl analogs .

Q. How is this compound utilized in stabilizing reactive intermediates for HPLC analysis?

- Methodology : The compound reacts with isocyanates (e.g., in industrial air samples) to form stable urea derivatives, preventing degradation. Derivatization conditions (e.g., 1:2 molar ratio in toluene, 25°C for 1 hour) enable UV detection at 254 nm. Calibration curves (R² >0.99) validate quantification limits of 0.1 ppm .

Vergleich Mit ähnlichen Verbindungen

Piperazine derivatives exhibit distinct biological activities depending on the substituent type, position, and electronic effects. Below is a detailed comparison of 1-(2-ethoxyphenyl)piperazine with key analogs:

Structural and Electronic Properties

| Compound | Substituent (Position) | Key Structural Features | Electronic Effects |

|---|---|---|---|

| This compound | Ethoxy (ortho) | -OCH₂CH₃ group; moderate steric bulk | Electron-donating (+I, +M effects) |

| 1-(2-Methoxyphenyl)piperazine | Methoxy (ortho) | -OCH₃ group; smaller steric bulk | Stronger electron-donating (+M) |

| 1-(3-Chlorophenyl)piperazine (mCPP) | Chloro (meta) | -Cl group; moderate electronegativity | Electron-withdrawing (-I, weak +M) |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | -CF₃ (meta) | Highly electronegative group | Strong electron-withdrawing (-I) |

| 1-Benzylpiperazine (BZP) | Benzyl (N1-position) | Aromatic ring attached to piperazine nitrogen | Lipophilic; mixed electronic effects |

- Spectroscopic Analysis : 1-(2-Methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine were compared using DFT calculations, revealing that methoxy groups enhance electron density on the phenyl ring compared to chloro substituents . The ethoxy group in this compound would exhibit similar but weaker electron-donating effects than methoxy due to increased alkyl chain length.

Receptor Affinity and Selectivity

- Key Findings :

- mCPP and TFMPP : Meta-substituted analogs show high selectivity for 5-HT1B/1C receptors. mCPP suppresses locomotor activity via 5-HT1B/1C activation, while TFMPP enhances serotonin release .

- 1-(2-Methoxyphenyl)piperazine : Ortho-substitution leads to mixed effects on sympathetic nerve discharge (SND), suggesting partial agonism or receptor subtype promiscuity .

- BZP : Lacks direct serotonin receptor affinity but acts as a dopamine reuptake inhibitor, often combined with TFMPP to mimic MDMA .

Eigenschaften

IUPAC Name |

1-(2-ethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQIUSDQWOLCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928092 | |

| Record name | 1-(2-Ethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13339-01-0, 83081-75-8 | |

| Record name | 1-(2-Ethoxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13339-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Ethoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013339010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Ethoxyphenyl)piperazinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083081758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Ethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-ethoxyphenyl)piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-ethoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.